molecular formula C24H17FN2O3S2 B12162722 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12162722
M. Wt: 464.5 g/mol
InChI Key: UPWOJKHFXBYQFB-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
    • The core structure is a pyrrolidine-2,3-dione ring.
    • Attached to the pyrrolidine ring, we have a 4-fluorophenyl group.
    • Further, there’s a (4,6-dimethyl-1,3-benzothiazol-2-yl) moiety.
    • Lastly, a hydroxy(thiophen-2-yl)methylidene group is connected.
  • This compound belongs to the class of heterocyclic molecules due to the presence of both nitrogen and sulfur atoms in its structure.
  • Its molecular formula is C20H16FNO2S2 .
  • The compound’s IUPAC name is (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione .
  • It may have interesting pharmacological properties or applications, given its complex structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:
      • Oxidation : Oxidative transformations of the thiophene or benzothiazole moieties.
      • Reduction : Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring.
      • Substitution : Substitution reactions at the phenyl group or other functional groups.
    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

    • Chemistry : Investigating its reactivity, stability, and potential as a building block for other compounds.
    • Biology : Studying its interactions with biological macromolecules (e.g., proteins, DNA) or its potential as a drug candidate.
    • Medicine : Exploring its pharmacological properties, toxicity, and therapeutic applications.
    • Industry : Assessing its use in materials science, catalysis, or other industrial processes.
  • Mechanism of Action

    • Without specific data, we can only speculate. the compound’s structure suggests potential interactions with enzymes, receptors, or cellular pathways.
    • Further research would be needed to elucidate its mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of diverse functional groups.
    • If you encounter related compounds, consider comparing their structures, properties, and applications.

    Remember that this information is based on existing knowledge up to my last update in 2021 For more accurate and up-to-date details, consult scientific literature or databases

    : PubChem Compound Database

    Properties

    Molecular Formula

    C24H17FN2O3S2

    Molecular Weight

    464.5 g/mol

    IUPAC Name

    1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C24H17FN2O3S2/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3

    InChI Key

    UPWOJKHFXBYQFB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)F)C

    Origin of Product

    United States

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